REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[CH2:7]([O:9][C:10](=[O:17])[C:11](=O)[CH:12](Br)[CH2:13][CH3:14])[CH3:8]>C(O)C>[CH2:7]([O:9][C:10]([C:11]1[N:1]=[C:2]2[N:6]([C:12]=1[CH2:13][CH3:14])[CH:5]=[CH:4][S:3]2)=[O:17])[CH3:8]
|
Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
NC=1SC=CN1
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Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(CC)Br)=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 20 h
|
Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo until dryness
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Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (5% methanol in methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C2SC=CN2C1CC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |